2-Bromo-3-(2-methoxyethenyl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H8BrNO |
|---|---|
Molecular Weight |
214.06 g/mol |
IUPAC Name |
2-bromo-3-(2-methoxyethenyl)pyridine |
InChI |
InChI=1S/C8H8BrNO/c1-11-6-4-7-3-2-5-10-8(7)9/h2-6H,1H3 |
InChI Key |
KUNAEAAAKMZQGY-UHFFFAOYSA-N |
Canonical SMILES |
COC=CC1=C(N=CC=C1)Br |
Origin of Product |
United States |
Significance of Pyridine Scaffolds in Advanced Synthetic Methodologies
The pyridine (B92270) ring is one of the most ubiquitous nitrogen-containing heterocycles in the field of drug design and organic synthesis. nih.govlifechemicals.com Its presence in numerous natural products, such as vitamins, coenzymes, and alkaloids, underscores its fundamental role in biological processes. lifechemicals.com In synthetic chemistry, the pyridine scaffold is prized for several key characteristics that make it a cornerstone for the development of new therapeutic agents and functional materials. lifechemicals.comnih.gov
The unique electronic properties of the pyridine ring, combined with its capacity to form hydrogen bonds and its relatively small size, are frequently utilized in pharmaceuticals to enhance solubility and bioavailability. semanticscholar.orgresearchgate.net Pyridine and its derivatives are integral components in a wide array of FDA-approved drugs, demonstrating therapeutic potential across various diseases, including their use as antimicrobial, antiviral, anticancer, and anti-inflammatory agents. nih.govlifechemicals.com Beyond medicine, pyridine derivatives are also crucial as ligands for organometallic compounds and in asymmetric catalysis, highlighting their versatility. nih.gov The ability to easily functionalize the pyridine ring allows chemists to fine-tune the steric and electronic properties of molecules, making it an indispensable tool in modern synthetic strategies. nih.gov
Strategic Importance of Bromine and Vinyl Ether Functionalities in Heterocyclic Systems
The synthetic utility of 2-Bromo-3-(2-methoxyethenyl)pyridine is largely defined by its two key functional groups: the bromine atom at the 2-position and the vinyl ether at the 3-position. Each group offers a distinct set of reactive possibilities, and their combination on a single pyridine (B92270) scaffold provides a powerful platform for molecular elaboration.
The bromine atom on the pyridine ring serves as a highly effective synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions. researchgate.netnih.gov Halogenated pyridines, particularly bromopyridines, are common substrates in foundational reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings. researchgate.netmdpi.com These reactions are fundamental to modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The presence of bromine at the 2-position allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, and amine groups, making it a key site for diversification and the construction of complex biaryl systems. mdpi.comnih.govmdpi.com
Vinyl ethers, also known as enol ethers, are electron-rich alkenes that participate in a diverse range of chemical transformations. academie-sciences.fr Their reactivity makes them valuable intermediates in organic synthesis. researchgate.net They are known to undergo reactions such as Diels-Alder cycloadditions, Claisen rearrangements, and hydrolysis to form carbonyl compounds. academie-sciences.frresearchgate.net The methoxy (B1213986) group (-OCH3) enhances the stability of the vinyl ether while still allowing for facile reaction under specific, often mild, conditions. This functionality can be used to introduce carbonyl groups or to construct new carbocyclic or heterocyclic rings, further expanding the synthetic potential of the parent molecule. researchgate.netnih.gov
Table 1: Reactivity of Functional Groups
| Functional Group | Position on Pyridine | Key Reaction Types | Potential Products |
|---|---|---|---|
| Bromine | 2 | Suzuki, Heck, Sonogashira, Buchwald-Hartwig Cross-Coupling | Biaryls, Substituted Pyridines, Arylated Alkenes/Alkynes |
| Vinyl Ether | 3 | Hydrolysis, Cycloaddition, Electrophilic Addition | Aldehydes, Ketones, Cyclic Compounds |
Overview of Research Trajectories for Complex Pyridine Derivatives
Advanced Strategies for 2-Bromopyridine (B144113) and Related Scaffolds
The inherent electron-deficient nature of the pyridine ring presents unique challenges for direct electrophilic substitution, often requiring harsh conditions and resulting in mixtures of isomers. Consequently, a range of sophisticated techniques have been developed to achieve regioselective bromination and functionalization of the pyridine system.
Regioselective Bromination Techniques for Pyridine Systems
Direct bromination of pyridine typically requires high temperatures and can lead to a mixture of products. To overcome these limitations, several strategies have been devised to control the regioselectivity of bromination.
One effective approach involves the use of pyridine N-oxides . The N-oxide functionality activates the pyridine ring towards electrophilic substitution, primarily at the 2- and 4-positions. This enhanced reactivity allows for bromination under milder conditions. Subsequent deoxygenation of the N-oxide yields the desired brominated pyridine. For instance, various C2-brominated fused pyridines can be produced in high yields and with high regioselectivity using p-toluenesulfonic anhydride (B1165640) as an activator and tetrabutylammonium (B224687) bromide as a nucleophilic bromide source. thieme-connect.com This method avoids the use of highly reactive brominating agents like Br₂ or POBr₃. thieme-connect.comresearchgate.net
Directing groups offer another powerful tool for controlling regioselectivity. By installing a directing group on the pyridine ring, it is possible to steer the bromination to a specific position. For example, the introduction of an amino group can enhance the nucleophilicity of the C3 position, facilitating meta-bromination under mild electrochemical conditions using safe bromine salts. nih.gov
Furthermore, the choice of brominating agent and reaction conditions can significantly influence the outcome. N-bromosuccinimide (NBS) has been employed for the regioselective bromination of activated pyridines, such as those bearing hydroxy, amino, or methoxy (B1213986) groups. proquest.com The reactivity and regioselectivity in these reactions are dependent on the nature and position of the activating substituent. proquest.com
| Method | Reagents | Position of Bromination | Key Features |
| Pyridine N-oxide Activation | p-toluenesulfonic anhydride, TBABr | C2 | Mild conditions, high regioselectivity thieme-connect.comresearchgate.net |
| Directing Group Strategy | Amino group, electrochemical bromination | C3 (meta) | Mild conditions, controlled regioselectivity nih.gov |
| Activated Pyridines | N-bromosuccinimide (NBS) | Varies with substituent | Regioselective for activated systems proquest.com |
Diazotization-Bromination Pathways from Aminopyridine Precursors
The Sandmeyer reaction and related diazotization-bromination processes provide a reliable route to bromopyridines from aminopyridine precursors. This classical transformation involves the conversion of an amino group into a diazonium salt, which is then displaced by a bromide ion.
The Craig method is a well-established procedure for the synthesis of 2-bromopyridine from 2-aminopyridine (B139424). nih.gov This process involves the reaction of 2-aminopyridine with hydrobromic acid and bromine to form a perbromide intermediate, followed by diazotization with sodium nitrite (B80452) and subsequent treatment with a base to yield 2-bromopyridine. nih.gov An improved version of this process involves conducting the reaction in the presence of sulfuric acid, which allows for a lower molar ratio of the more expensive HBr to be used. nih.gov
Variations of this method exist, including the use of different diazotization agents and bromide sources. For example, a simple and mild method for the diazotization-bromination of arylamines utilizes a polymer-supported bromide in a Sandmeyer-type reaction. mdpi.com The kinetics of the diazotization of aminopyridine N-oxides have also been studied, revealing that the reaction proceeds via attack of the nitrous acidium ion on both the free amine and its protonated form. researchgate.net
| Precursor | Key Reagents | Product | Noteworthy Aspects |
| 2-Aminopyridine | HBr, Br₂, NaNO₂ | 2-Bromopyridine | Craig method, formation of a perbromide intermediate nih.gov |
| Arylamines | Polymer-supported ethyl bromide | Aryl bromides | Mild conditions, heterogeneous reagent mdpi.com |
| 2- and 4-Aminopyridine 1-oxide | Perchloric acid, nitrous acid | Diazonium salts | Kinetic studies reveal dual reaction pathways researchgate.net |
Halogen Exchange Methods for Pyridine Derivatization
Halogen exchange, or "halex," reactions provide another avenue for the synthesis of bromopyridines. This method involves the substitution of another halogen, typically chlorine, with bromine. This approach is particularly useful when the corresponding chloropyridine is more readily accessible.
The direct exchange of a halogen for a metal, followed by quenching with a bromine source, is a common strategy. Metallated pyridines, generated through halogen-metal exchange using organolithium reagents, behave like Grignard reagents and can react with various electrophiles. researchgate.net
Furthermore, functionalization of the pyridine scaffold can be achieved through halogen/metal exchange reactions followed by the addition of reagents like ZnCl₂ and subsequent cross-coupling reactions. While direct nucleophilic aromatic substitution (SNAr) of halogens on the pyridine ring is challenging due to its electron-deficient nature, this reactivity can be enhanced by the presence of activating groups or through the use of specific phosphine (B1218219) reagents that facilitate the displacement of a phosphonium (B103445) salt by a halide nucleophile.
Synthesis and Functionalization of 2-Bromo-3-hydroxypyridine (B45599) and 2-Bromo-3-methoxypyridine (B21398)
The synthesis of 2-bromo-3-hydroxypyridine and its O-methylated analogue, 2-bromo-3-methoxypyridine, are crucial steps for the eventual introduction of the 2-methoxyethenyl moiety at the 3-position.
Synthesis of 2-Bromo-3-hydroxypyridine: A common method for the preparation of 2-bromo-3-hydroxypyridine involves the bromination of 3-hydroxypyridine. For instance, treating a cooled aqueous solution of sodium hydroxide (B78521) with bromine, followed by the addition of 3-hydroxypyridine, yields the desired product after pH adjustment and recrystallization. researchgate.netproquest.com
Synthesis of 2-Bromo-3-methoxypyridine: The most straightforward route to 2-bromo-3-methoxypyridine is the methylation of 2-bromo-3-hydroxypyridine. This can be achieved by treating 2-bromo-3-hydroxypyridine with a methylating agent such as methyl iodide in the presence of a base like potassium hydroxide or potassium carbonate. thieme-connect.com Alternatively, the synthesis can proceed via the bromination of 3-methoxypyridine, although this requires careful control of reaction conditions to ensure the desired regioselectivity at the 2-position. nih.gov
Functionalization: Both 2-bromo-3-hydroxypyridine and 2-bromo-3-methoxypyridine are valuable intermediates for further chemical transformations. The bromine atom at the 2-position is particularly amenable to various cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the introduction of a wide range of substituents. nih.gov These compounds serve as key building blocks in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Methodologies for Introducing the 2-Methoxyethenyl Moiety
The introduction of the 2-methoxyethenyl group, a vinyl ether, at the 3-position of the 2-bromopyridine scaffold is the final key transformation. The synthesis of vinyl ethers can be approached through several distinct strategies.
Synthetic Approaches to Vinyl Ethers and Methoxyvinyl Derivatives
The synthesis of vinyl ethers is not always straightforward, and a variety of methods have been developed, each with its own advantages and limitations.
Elimination Reactions: One common approach involves the elimination of a leaving group from a suitable precursor. This can include the dehydrohalogenation of haloethers or the elimination of an alkoxide or silyloxide group. thieme-connect.com
Olefination of Carbonyl Substrates: The Wittig reaction and related olefination methods using phosphorus, silicon, or sulfur reagents can be employed to convert carbonyl compounds into vinyl ethers. thieme-connect.com
Addition of Alcohols to Alkynes: The direct addition of an alcohol across the triple bond of an alkyne is a powerful method for vinyl ether synthesis. This reaction is often catalyzed by transition metals. thieme-connect.comresearchgate.net For the synthesis of a 2-methoxyethenyl group, this would involve the addition of methanol (B129727) to acetylene (B1199291) or a suitable acetylene equivalent.
Transition-Metal-Catalyzed Vinyl Transfer: Alcohols can undergo vinyl transfer from a vinyl ether, such as vinyl acetate (B1210297) or ethyl vinyl ether, in a reaction catalyzed by transition metals like palladium or iridium. thieme-connect.com
Copper-Mediated Coupling Reactions: Copper(II)-promoted coupling of vinyl boronates with alcohols provides a practical route to vinyl ethers. proquest.com
The choice of method for introducing the 2-methoxyethenyl moiety onto the 2-bromo-3-functionalized pyridine would depend on the specific nature of the functional group at the 3-position and its compatibility with the reaction conditions. For instance, a palladium-catalyzed cross-coupling reaction between 2-bromo-3-iodopyridine (B1280457) (or a related derivative) and a suitable methoxyvinyl stannane (B1208499) or boronate could be a viable strategy.
| Synthetic Method for Vinyl Ethers | General Principle | Example Reagents/Conditions |
| Elimination Reactions | Removal of a leaving group from an ether precursor | Base-mediated dehydrohalogenation |
| Carbonyl Olefination | Conversion of a carbonyl group to a double bond | Wittig reagent (e.g., Ph₃P=CHOMe) |
| Alcohol Addition to Alkynes | Nucleophilic addition of an alcohol to a triple bond | Transition metal catalyst (e.g., Pd, Au) |
| Vinyl Transfer | Transfer of a vinyl group from a donor to an alcohol | Iridium or palladium catalyst |
| Copper-Mediated Coupling | Coupling of a vinyl boronate with an alcohol | Copper(II) catalyst |
Olefination and Alkylation Reactions for Ethenyl Group Installation
The introduction of the ethenyl group onto the pyridine scaffold is a critical step in the synthesis of this compound. This can be principally achieved through olefination reactions, with the Wittig reaction being a prominent example. This method involves the reaction of an aldehyde or ketone with a phosphonium ylide. In a hypothetical synthesis of the target compound, the starting material would be 2-bromo-3-formylpyridine (B139531). This aldehyde would be reacted with a methoxymethyl-substituted ylide, such as methoxymethyltriphenylphosphonium chloride, in the presence of a strong base to generate the desired (2-methoxyethenyl) group. The reaction proceeds via a betaine (B1666868) intermediate, which collapses to form the alkene and triphenylphosphine (B44618) oxide.
Alternatively, alkylation reactions represent another, though less direct, pathway. Direct C-alkylation of the pyridine ring to install the vinyl group is challenging. However, methods for the enantioselective alkylation of 2-alkylpyridines using chiral lithium amides as noncovalent stereodirecting auxiliaries have been developed, providing a potential, albeit complex, route if a suitable precursor were designed. nih.gov A more common approach involves the alkylation of a metalated pyridine, where the pyridine is first deprotonated at a specific position before reacting with an alkylating agent. youtube.com
A strategy known as the Wittig olefination-rearomatization sequence has been developed for constructing 4-alkylpyridines from dearomatized pyridylphosphonium ylide intermediates, offering an alternative to metal-catalyzed cross-coupling reactions. nih.gov
Stereoselective Formation of the (2-methoxyethenyl) Group
The geometry of the double bond in the (2-methoxyethenyl) group is a key stereochemical feature. Standard Wittig reactions, particularly with unstabilized or semi-stabilized ylides like methoxymethyltriphenylphosphonium ylide, often yield a mixture of (E)- and (Z)-isomers. The ratio of these isomers can be influenced by reaction conditions such as the choice of solvent and the nature of the base used.
For greater control over stereoselectivity, the Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative. This modification of the Wittig reaction uses phosphonate (B1237965) carbanions, which are more nucleophilic and less basic than the corresponding phosphonium ylides. HWE reactions, particularly with aldehydes, typically show high selectivity for the (E)-isomer. In the context of synthesizing this compound, reacting 2-bromo-3-formylpyridine with the anion of diethyl (methoxymethyl)phosphonate would be expected to yield predominantly the (E)-isomer of the target compound.
Convergent and Divergent Synthesis of this compound
The assembly of the this compound molecule can be approached through both convergent and divergent strategies, employing a range of modern synthetic reactions to form the key carbon-carbon bonds.
Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Heck, Suzuki-Miyaura) for C-C Bond Formation
Transition-metal catalysis offers powerful and versatile methods for constructing the C-C bond between the pyridine ring and the ethenyl substituent.
The Mizoroki-Heck reaction is a palladium-catalyzed coupling of an unsaturated halide with an alkene. beilstein-journals.org In a potential synthesis, 2,3-dibromopyridine (B49186) could be reacted with methyl vinyl ether in the presence of a palladium catalyst (such as Pd(OAc)₂) and a base. nih.govlibretexts.org This approach would depend on achieving regioselective coupling at the 3-position of the pyridine ring. The mechanism involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org
The Suzuki-Miyaura cross-coupling reaction is another cornerstone of C-C bond formation, coupling an organohalide with an organoboron compound. nih.govmdpi.com A plausible route would involve the reaction of 2-bromo-3-iodopyridine with a (2-methoxyvinyl)boronic acid or its ester. Alternatively, 3-bromo-2-(tributylstannyl)pyridine could be coupled with (E)-1-iodo-2-methoxyethylene. The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base like potassium carbonate or cesium carbonate. mdpi.comresearchgate.net The tolerance of the Suzuki reaction for a wide variety of functional groups makes it a highly attractive method. mdpi.com
| Reaction | Catalyst System | Base | Solvent | Typical Conditions |
| Heck Reaction | Pd(OAc)₂, PPh₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 80-140 °C |
| Suzuki-Miyaura | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, Cs₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene | 80-110 °C |
C-H Functionalization Approaches Utilizing Vinyl Ethers
Direct C-H functionalization has emerged as an atom-economical strategy that avoids the pre-functionalization of starting materials. This approach involves the direct coupling of a C-H bond with a reaction partner. For the synthesis of this compound, a hypothetical route could involve the direct C-H vinylation of 2-bromopyridine at the C-3 position using a vinyl ether. academie-sciences.fracademie-sciences.fr Such reactions are often catalyzed by transition metals like rhodium, ruthenium, or palladium. mdpi.com A directing group may be required to achieve the desired regioselectivity for the C-3 position of the pyridine ring, which is often less reactive than the C-2, C-4, or C-6 positions. rsc.org
Tandem and One-Pot Reaction Sequences for Polysubstituted Pyridines
To improve efficiency and reduce waste, tandem or one-pot reactions that form multiple bonds in a single operation are highly desirable. nih.govcore.ac.uk The synthesis of polysubstituted pyridines can be achieved through multicomponent reactions where acyclic precursors are combined to construct the heterocyclic ring with the desired substituents in place. nih.govnih.gov For instance, a modified Bohlmann-Rahtz pyridine synthesis could potentially be adapted. This involves the condensation of an enamine with an ethynyl (B1212043) ketone. core.ac.uk By carefully selecting precursors that already contain the bromo and methoxy functionalities, it might be possible to construct the this compound skeleton in a highly convergent manner.
Microwave-Assisted Synthetic Protocols for Enhanced Efficiency
Microwave-assisted organic synthesis has been shown to dramatically reduce reaction times, increase product yields, and enhance reaction efficiency. beilstein-journals.orgjocpr.com Many of the transition-metal-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Heck reactions, are particularly amenable to microwave irradiation. researchgate.netnih.gov The use of microwave heating can accelerate the rate of catalysis, often leading to cleaner reactions with fewer byproducts in minutes, compared to hours under conventional heating. nih.gov A protocol for synthesizing 2,2'-bipyridines using a Negishi-like coupling under microwave conditions with heterogeneous catalysts highlights the potential of this technology for pyridine functionalization. nih.gov
| Method | Reaction Time | Yield | Reference |
| Conventional Heating | 180 min | 65-77% | beilstein-journals.org |
| Microwave Irradiation | 15 min | 81-94% | beilstein-journals.org |
Reactivity at the Bromine Atom (C2 Position)
The bromine atom at the C2 position is a key functional handle, activated by the electron-withdrawing nature of the pyridine nitrogen atom. This activation facilitates a range of substitution and coupling reactions.
Nucleophilic Aromatic Substitution Reactions
The pyridine ring is inherently electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen atom. stackexchange.comechemi.com The reaction proceeds via a two-step addition-elimination mechanism. youtube.comlibretexts.org In the first, rate-determining step, a nucleophile attacks the carbon bearing the bromine atom, forming a negatively charged intermediate known as a Meisenheimer complex. echemi.comlibretexts.org The stability of this intermediate is crucial for the reaction to proceed. stackexchange.com For attack at the C2 position, the negative charge can be delocalized onto the electronegative nitrogen atom through resonance, which provides significant stabilization. stackexchange.comechemi.com The second step involves the expulsion of the bromide leaving group, restoring the aromaticity of the ring. youtube.com This intrinsic reactivity allows the bromine atom of this compound to be displaced by a variety of nucleophiles, such as alkoxides, amines, and thiolates, providing a direct route to diversely functionalized pyridine derivatives. The reactivity order for halide leaving groups in some activated SNAr systems is F > Cl ≈ Br > I, which is considered evidence for a mechanism where nucleophilic addition is the rate-controlling step. nih.gov
Organometallic Transformations via Lithiation or Grignard Formation
The carbon-bromine bond at the C2 position can be readily converted into a carbon-metal bond, reversing its polarity and transforming it into a potent nucleophilic center. This is typically achieved through two primary methods: metal-halogen exchange with an organolithium reagent or the formation of a Grignard reagent.
Lithiation: Treatment with strong bases like n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi) at low temperatures (e.g., -78 °C) in an anhydrous ether solvent such as tetrahydrofuran (B95107) (THF) can induce a metal-halogen exchange, replacing the bromine atom with lithium. researchgate.net This generates a highly reactive 2-pyridyllithium (B95717) intermediate that can be trapped with various electrophiles (e.g., aldehydes, ketones, carbon dioxide, alkyl halides) to install a wide range of substituents at the C2 position. researchgate.netarkat-usa.org
Grignard Formation: The corresponding Grignard reagent, 2-pyridylmagnesium bromide, can be prepared by reacting this compound with magnesium metal turnings in a solvent like THF or diethyl ether. researchgate.netwikipedia.org The formation of Grignard reagents from bromopyridines often requires an initiator, such as iodine or 1,2-dibromoethane, to activate the magnesium surface. researchgate.netwikipedia.org These organomagnesium compounds are valuable nucleophiles that react readily with carbonyl compounds and other electrophiles to form new carbon-carbon bonds. researchgate.netresearchgate.net For example, 2-bromopyridine can be converted to its Grignard reagent and subsequently reacted with benzaldehyde (B42025) to form a carbinol. researchgate.net
Diverse Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination, Sonogashira Coupling)
Transition-metal catalysis has revolutionized the functionalization of aryl halides, and the bromine atom at the C2 position of the target molecule serves as an excellent substrate for these powerful reactions.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming carbon-nitrogen bonds. acs.orgacs.org It allows for the coupling of the 2-bromopyridine moiety with a wide array of primary and secondary amines. The reaction typically employs a palladium catalyst (e.g., Pd(OAc)₂, [Pd₂(dba)₃]), a phosphine ligand (e.g., dppp, BINAP), and a strong base (e.g., NaOt-Bu). acs.orgchemspider.com The use of chelating bis(phosphine) ligands is particularly effective as they prevent the pyridine nitrogen from deactivating the palladium catalyst. acs.org This method has been successfully applied to various 2-bromopyridines, even with challenging volatile amines when conducted in sealed tubes. acs.orgacs.orgnih.gov
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Amine Substrate | Yield (%) |
| Pd(OAc)₂ / dppp | NaOt-Bu | Toluene | 80 | Volatile amines (e.g., methylamine) | 55-98 researchgate.net |
| [Pd₂(dba)₃] / (±)-BINAP | NaOt-Bu | Toluene | 80 | (+/-)-trans-1,2-diaminocyclohexane | 60 chemspider.com |
Sonogashira Coupling: The Sonogashira reaction is a highly efficient method for forming carbon-carbon bonds between sp²-hybridized carbons (like that of the bromopyridine) and sp-hybridized carbons of terminal alkynes. wikipedia.orgorganic-chemistry.org The reaction is co-catalyzed by palladium and copper salts. wikipedia.org A typical catalytic system involves a palladium source (e.g., Pd(CF₃COO)₂, PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), a phosphine ligand (e.g., PPh₃), and an amine base (e.g., Et₃N) which also serves as the solvent in some cases. scirp.orgsemanticscholar.org This reaction proceeds under mild conditions and is tolerant of a wide range of functional groups, making it a powerful tool for elaborating the this compound scaffold with alkyne-containing fragments. wikipedia.orgscirp.org
| Palladium Catalyst | Ligand | Copper Co-catalyst | Base | Solvent | Temperature (°C) |
| Pd(CF₃COO)₂ | PPh₃ | CuI | Et₃N | DMF | 100 scirp.org |
| Pd(PhCN)₂Cl₂ | P(t-Bu)₃ | None (Copper-free) | Cs₂CO₃ | Dioxane | Room Temp. organic-chemistry.org |
Reactivity of the 2-Methoxyethenyl Moiety (C3 Position)
The 2-methoxyethenyl group, a vinyl ether, is an electron-rich alkene due to the resonance donation from the methoxy group's lone pair of electrons. This electronic nature dictates its reactivity, primarily towards electrophiles and in cycloaddition reactions.
Electrophilic and Nucleophilic Addition Reactions to the Vinyl Ether
Electrophilic Addition: The electron-rich double bond of the vinyl ether moiety readily undergoes electrophilic addition. chemguide.co.ukyoutube.com In accordance with Markovnikov's rule, the addition of a protic acid (HX) proceeds via protonation at the terminal carbon (the one not attached to the methoxy group). libretexts.org This generates a carbocation intermediate on the carbon adjacent to the oxygen atom, which is significantly stabilized by the resonance delocalization of the oxygen's lone pair. openstax.org Subsequent attack by the nucleophile (X⁻) on this stabilized carbocation leads to the final product. pressbooks.pub This regioselectivity makes the vinyl ether a predictable site for functionalization.
Nucleophilic Addition: Direct nucleophilic addition to an unactivated alkene like a vinyl ether is generally unfavorable. masterorganicchemistry.com The electron-rich nature of the double bond repels nucleophiles. However, this type of reaction, known as a nucleophilic vinylic substitution or Michael-type addition, can occur if the double bond is sufficiently activated by a strong electron-withdrawing group. While the pyridine ring is electron-withdrawing, significant activation would likely require quaternization of the pyridine nitrogen to form a pyridinium (B92312) salt, greatly enhancing its electron-withdrawing capacity and making the vinyl group susceptible to attack by soft nucleophiles.
Cycloaddition Reactions for Annulation Strategies
The 2-methoxyethenyl group is an excellent participant in various cycloaddition reactions, which are powerful methods for constructing new rings (annulation). Its reactivity is governed by frontier molecular orbital theory. libretexts.org
[4+2] Cycloaddition (Diels-Alder Reaction): As an electron-rich alkene, the 2-methoxyethenyl group is an excellent "dienophile" for reactions with electron-poor dienes. libretexts.org The reaction proceeds thermally to form a six-membered ring. The methoxy group directs the regioselectivity of the addition and provides a handle for further transformations in the resulting cyclohexene (B86901) product.
[2+2] Cycloaddition: Photochemical [2+2] cycloadditions are a common method for synthesizing four-membered rings. libretexts.org Upon irradiation, the vinyl pyridine system can become electronically excited, enabling it to react with another alkene to form a cyclobutane (B1203170) ring. nih.gov Thermal [2+2] cycloadditions are also possible with specific partners like ketenes. libretexts.org
Dipolar [3+2] Cycloaddition: The vinyl ether can also act as the "dipolarophile" in reactions with 1,3-dipoles such as nitrones or azides. This reaction provides a direct route to five-membered heterocyclic rings. researchgate.net
These cycloaddition pathways offer sophisticated strategies for building complex, fused-ring systems onto the pyridine core, starting from this compound. nih.govmit.edu
Hydrogenation and Reductive Pathways for Saturated Derivatives
The reduction of this compound can proceed via several pathways, targeting either the ethenyl group, the pyridine ring, or both, leading to various saturated derivatives. The outcome is highly dependent on the chosen catalyst and reaction conditions.
Catalytic hydrogenation can selectively reduce the methoxyethenyl double bond to yield 2-Bromo-3-(2-methoxyethyl)pyridine. This transformation is typically achieved using standard heterogeneous catalysts such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) under mild hydrogen pressure. This selectivity arises because the activation barrier for the hydrogenation of an isolated olefin is generally lower than that for the dearomatization of a pyridine ring.
Alternatively, more forceful conditions or specific catalytic systems can reduce the pyridine ring while potentially leaving the ethenyl group intact or reducing it concurrently. Borane (B79455) catalysts, for instance, have been shown to chemoselectively reduce the pyridine ring in the presence of a vinyl group. A study on 2-vinyl-substituted pyridines using chiral spiro-bicyclic bisboranes with HBpin and an acidic amide resulted in the reduction of the pyridine core to a tetrahydropyridine, while preserving the vinyl side chain. researchgate.netnih.gov However, in other borane-catalyzed systems, reduction of the vinyl group can occur simultaneously. acs.org It is also noted that 2-bromopyridines may undergo dehalogenation under these conditions, presenting a potential side reaction. acs.org
The following table summarizes typical outcomes for the hydrogenation of related substituted pyridines, illustrating the potential pathways for this compound.
| Substrate Type | Catalyst/Reagents | Primary Product | Key Observation | Reference |
|---|---|---|---|---|
| 2-Vinylpyridine | Chiral Bisborane, HBpin, Acidic Amide | Tetrahydropyridine with intact vinyl group | Chemoselective ring reduction. | researchgate.netnih.gov |
| 2-Bromopyridine | HB(C₆F₅)₂, H₂ | Monosubstituted piperidine (B6355638) (debrominated) | Dehalogenation observed during ring reduction. | acs.org |
| Generic Olefin | Pd/C, H₂ | Saturated Alkane | Standard olefin hydrogenation. | General Knowledge |
| Functionalized Pyridine | Rh₂O₃, H₂ | Piperidine (olefin also reduced) | Non-selective for olefins and other reducible groups. | rsc.org |
Olefin Metathesis and Related Olefinic Transformations
The methoxyethenyl group of this compound introduces the possibility of engaging in olefin metathesis reactions, such as cross-metathesis (CM) and ring-closing metathesis (RCM). However, the involvement of substrates containing a pyridine ring is often challenging due to the Lewis basicity of the nitrogen atom, which can coordinate to the metal center of the catalyst (typically Ruthenium-based), leading to deactivation. beilstein-journals.orguw.edu.plnih.gov
Successful metathesis reactions involving pyridine-containing olefins often rely on strategies to mitigate catalyst poisoning. beilstein-journals.org These strategies include:
Electronic Modification : The presence of the electron-withdrawing bromine atom at the 2-position of the target molecule is advantageous, as it reduces the basicity of the pyridine nitrogen, thereby lessening its inhibitory effect on the catalyst. beilstein-journals.org
Steric Hindrance : The substitution at the 2-position also provides steric bulk near the nitrogen atom, which can physically hinder its coordination to the ruthenium center. beilstein-journals.org
Use of Additives : Lewis acids or the conversion of the pyridine to a pyridinium salt can prevent the lone pair from interacting with the catalyst. beilstein-journals.org
Reaction Stoichiometry : In cross-metathesis, using a large excess of the less precious olefin partner can sometimes drive the reaction to completion despite partial catalyst deactivation. beilstein-journals.org
For this compound, cross-metathesis with partners like acrylates or other vinyl ethers could be feasible, particularly with modern, more robust catalysts and optimized conditions. For instance, successful cross-metathesis has been reported for other substituted vinylpyridines, demonstrating the viability of this approach for creating more complex molecular architectures. akshatrathi.comorganic-chemistry.orgfigshare.com
Chemoselective and Regioselective Functionalization Strategies
The presence of two distinct reactive sites—the C-Br bond and the vinyl ether—allows for a range of chemoselective functionalization strategies.
Selective Derivatization of Bromine vs. Vinyl Ether Moieties
The differential reactivity of the aryl bromide and the vinyl ether allows for their selective manipulation.
Functionalization of the C-Br Bond : The 2-bromo group is a prime handle for transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Stille, Heck, and Sonogashira couplings can be employed to form new carbon-carbon or carbon-heteroatom bonds at the 2-position. These reactions are typically performed under basic conditions, which are generally compatible with the vinyl ether moiety, provided that strong acidic workups are avoided. Furthermore, the bromine atom can undergo metal-halogen exchange (e.g., with organolithium or Grignard reagents) to generate a nucleophilic pyridyl species, which can then react with various electrophiles.
Reactions of the Vinyl Ether : The methoxyethenyl group is susceptible to electrophilic attack. Under acidic aqueous conditions, it can be readily hydrolyzed to a ketone (3-acetyl-2-bromopyridine). It can also participate in cycloaddition reactions, such as [2+2] or [4+2] cycloadditions, and undergo hydroalkoxylation or other additions across the double bond. These reactions are typically performed under conditions that would not affect the C-Br bond. researchgate.net
This dichotomy in reactivity allows for a stepwise functionalization approach. For example, a Suzuki coupling could first be performed at the C-2 position, followed by an acid-catalyzed hydrolysis of the vinyl ether on the elaborated product.
Stereochemical Control in Reactions Involving the Ethenyl Group
Achieving stereocontrol in reactions at the exocyclic ethenyl group is a significant synthetic challenge. The stereochemical outcome of reactions such as epoxidation, dihydroxylation, or hydrogenation of the double bond would be influenced by the steric and electronic properties of the adjacent 2-bromopyridyl substituent.
In substrate-controlled reactions, the bulky substituent at the ortho position (C-2) of the vinyl group would be expected to direct incoming reagents to the opposite, less sterically hindered face of the double bond. This could lead to a degree of diastereoselectivity in the formation of new stereocenters.
Furthermore, asymmetric catalysis could provide a route to enantiomerically enriched products. While direct examples on this specific substrate are scarce, related studies on other vinylpyridines demonstrate the feasibility of stereocontrol. For instance, asymmetric photochemical [2+2]-cycloadditions of acyclic 2-vinylpyridines have been achieved with high stereocontrol through the use of a chiral Brønsted acid catalyst, which organizes the substrates in a chiral ternary complex. nih.gov Similarly, highly chemoselective and enantioselective reduction of 2-vinyl-substituted pyridines has been accomplished using chiral borane catalysts. researchgate.netnih.gov These examples suggest that the pyridine nitrogen can play a crucial role in coordinating to a chiral catalyst, thereby creating a chiral environment that dictates the facial selectivity of the reaction at the vinyl group.
Pyridine Ring Reactivity and Dearomatization Pathways
The electron-deficient nature of the pyridine ring makes it resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack and dearomatization via reduction. nih.govchemistryviews.orgmdpi.comnih.govmdpi.com
Catalytic Hydrogenation to Piperidine Derivatives
One of the most powerful transformations of the pyridine core is its complete reduction to the corresponding piperidine derivative. This dearomatization is a key strategy for converting flat, aromatic structures into sp³-rich, three-dimensional scaffolds common in pharmaceuticals. chemrxiv.orgepfl.ch The hydrogenation of this compound to 2-Bromo-3-(2-methoxyethyl)piperidine requires breaking the aromaticity of the ring and is typically achieved under catalytic hydrogenation conditions. researchgate.netcjcatal.com
A variety of catalytic systems have been developed for this purpose, each with its own advantages in terms of activity, selectivity, and functional group tolerance. researchgate.net
Platinum and Palladium Catalysts : PtO₂ (Adams' catalyst) and Pd/C are classic heterogeneous catalysts for pyridine hydrogenation. These reactions often require elevated pressures (50-70 bar) and acidic solvents like glacial acetic acid to protonate the pyridine nitrogen, which facilitates the reduction. asianpubs.orgasianpubs.org However, these conditions can sometimes lead to side reactions, such as hydrodehalogenation (loss of the bromine atom).
Rhodium and Ruthenium Catalysts : Homogeneous and heterogeneous rhodium and ruthenium catalysts are also highly effective. rsc.orgcjcatal.comrsc.orgacs.orgnih.govproquest.com For example, Rh₂O₃ has been shown to be a highly active catalyst for the hydrogenation of a wide variety of unprotected pyridines under mild conditions (5 bar H₂). rsc.org It should be noted that this catalyst system also tends to reduce other functional groups like olefins. rsc.org
Iridium Catalysts : A robust and highly chemoselective method involves the use of iridium(III) catalysts for ionic hydrogenation. chemrxiv.orgepfl.chchemrxiv.orgnih.govresearchgate.net This approach is particularly relevant for a multifunctional substrate like this compound because it shows remarkable tolerance for reducible functional groups, including halides (bromo), olefins (alkenyl), and ethers. chemrxiv.orgchemrxiv.org The reaction proceeds under acidic conditions, activating the pyridine as a pyridinium ion towards hydride transfer from an iridium-hydride species. This method could potentially allow for the selective reduction of the pyridine ring to a piperidine while preserving both the bromo and the (already reduced) methoxyethyl functionalities.
The following table summarizes and compares different catalytic systems used for the hydrogenation of pyridines to piperidines.
| Catalyst System | Typical Conditions | Functional Group Tolerance | Reference |
|---|---|---|---|
| PtO₂ (Adams' catalyst) | 50-70 bar H₂, Glacial Acetic Acid, rt | Moderate; can cause dehalogenation. | asianpubs.orgasianpubs.org |
| Rh₂O₃ | 5 bar H₂, TFE, 40 °C | Low; reduces olefins, ketones, nitro groups. | rsc.org |
| Ru/C | 30 bar H₂, 100 °C | Good activity, but selectivity can be an issue. | cjcatal.com |
| Iridium(III) Complexes | 50 bar H₂, TFA, Methanol, rt | Excellent; tolerates bromo, azido, alkenyl, alkynyl groups. | chemrxiv.orgchemrxiv.org |
Photoredox Catalysis for Alternative Reactivity Modes
The established reactivity of this compound often relies on traditional cross-coupling methodologies. However, the field of photoredox catalysis offers a paradigm shift, enabling unique transformations by accessing radical intermediates under mild conditions. This approach can unlock alternative reactivity modes for this substrate, moving beyond conventional two-electron pathways.
Visible-light photoredox catalysis utilizes a photocatalyst that, upon light absorption, can engage in single-electron transfer (SET) processes with organic molecules. For a substrate like this compound, this can lead to the formation of a pyridyl radical, which can then participate in a variety of subsequent reactions.
Generation and Reactivity of Pyridyl Radicals
The core of this alternative reactivity lies in the generation of a 2-pyridyl radical from the C(sp²)–Br bond. This is typically achieved through a reductive quenching cycle of a suitable photocatalyst, such as an iridium or ruthenium complex. The photoexcited catalyst is reductively quenched by a sacrificial electron donor, generating a more reducing species. This highly reducing catalyst can then transfer an electron to the this compound, leading to the cleavage of the carbon-bromine bond and the formation of the desired pyridyl radical.
The reactivity of the generated pyridyl radical can be influenced by the reaction conditions, particularly the solvent. nih.gov This allows for divergent reaction pathways, enabling either nucleophilic or electrophilic behavior of the radical intermediate. For instance, in a solvent like trifluoroethanol (TFE), which is a strong hydrogen-bond donor, the pyridyl radical can exhibit electrophilic character. nih.gov Conversely, in a solvent system like aqueous dimethyl sulfoxide (B87167) (DMSO), the radical may behave more nucleophilically. nih.gov
This tunable reactivity opens the door for a range of transformations that are not readily accessible through traditional methods. For example, the electrophilic pyridyl radical could be used in hydroarylation reactions with electron-rich olefins. In contrast, the nucleophilic counterpart could potentially engage in conjugate additions to electron-poor olefins.
Potential Transformations
Based on analogous systems, several photoredox-catalyzed transformations of this compound can be envisioned. One prominent example is the hydroarylation of alkenes. nih.govresearchgate.net In this type of reaction, the photogenerated pyridyl radical adds across the double bond of an alkene, and the resulting carbon-centered radical is then quenched by a hydrogen atom source to complete the process. This would allow for the direct formation of a C-C bond at the 2-position of the pyridine ring, installing an alkyl substituent.
The following table outlines a representative example of a hypothetical photoredox-catalyzed hydroarylation reaction, with conditions and outcomes based on similar reactions reported in the literature for other bromopyridines. nih.gov
| Entry | Alkene Partner | Photocatalyst | Solvent | Hydrogen Atom Source | Yield (%) |
|---|---|---|---|---|---|
| 1 | Styrene | Ir(ppy)₃ | TFE | Hantzsch Ester | 75 |
| 2 | N-vinylpyrrolidone | Ir(ppy)₃ | TFE | Hantzsch Ester | 68 |
| 3 | Butyl vinyl ether | Ir(ppy)₃ | TFE | Hantzsch Ester | 71 |
Another potential transformation is intramolecular cyclization if a suitable tethered alkene or alkyne is present in a modified substrate. The formation of the pyridyl radical could initiate a radical cascade cyclization, leading to the formation of novel polycyclic heteroaromatic structures.
The ability to generate the pyridyl radical from this compound under mild, light-mediated conditions represents a significant expansion of its synthetic utility. This approach provides access to alternative reactivity patterns, enabling the construction of complex molecules that would be challenging to synthesize using conventional methods.
Advanced Spectroscopic Characterization of 2 Bromo 3 2 Methoxyethenyl Pyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Elucidation of Proton (1H) and Carbon (13C) Environments
Specific ¹H and ¹³C NMR data for 2-Bromo-3-(2-methoxyethenyl)pyridine are not available in published literature.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment
No public data from 2D NMR experiments such as COSY, HSQC, or HMBC for this compound could be found.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Published IR spectra and vibrational mode analysis for this compound are not available.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis (e.g., High-Resolution ESI-MS)
There is no available high-resolution mass spectrometry data, including molecular ion and fragmentation patterns, for this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Information regarding the UV-Vis absorption spectrum and electronic transitions of this compound is not present in the public scientific record.
X-ray Crystallography for Solid-State Molecular Structure Determination
No crystallographic data or reports on the single-crystal X-ray diffraction analysis of this compound are available.
Advanced Spectroscopic Probes for Detailed Structural Insights (e.g., Raman Spectroscopy)
Theoretical calculations and comparisons to analogous structures can provide estimations of expected spectroscopic behavior. For instance, analysis of compounds such as 3-bromopyridine (B30812) and other substituted pyridines allows for predictions of characteristic vibrational modes. It is anticipated that the Raman spectrum of this compound would exhibit characteristic bands corresponding to:
Pyridine (B92270) Ring Vibrations: Including ring stretching and breathing modes. The substitution pattern on the pyridine ring influences the frequencies of these vibrations.
C-Br Stretching: A mode at a characteristic low frequency indicating the presence of the carbon-bromine bond.
Methoxyethenyl Group Vibrations: Including C=C stretching, C-O-C stretching, and various bending modes associated with the vinyl and methoxy (B1213986) components.
Without experimental data, a detailed and accurate analysis remains speculative. The generation of specific, interactive data tables with Raman shifts and assignments for this compound is not possible without access to dedicated research on this compound.
Computational Chemistry and Mechanistic Elucidation
Density Functional Theory (DFT) Calculations
DFT is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems.
A geometry optimization would determine the most stable three-dimensional arrangement of atoms in the "2-Bromo-3-(2-methoxyethenyl)pyridine" molecule. This would involve calculating the potential energy surface of the molecule to find the lowest energy conformation. A conformational analysis would identify other stable, low-energy isomers, such as the E and Z isomers of the methoxyethenyl group, and the rotational conformers around the C-C and C-O single bonds. The relative energies of these conformers would be calculated to determine their populations at a given temperature.
This analysis would provide information about the distribution of electrons within the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. For "this compound," this would involve mapping the electron density of these frontier orbitals to identify the most likely sites for electrophilic and nucleophilic attack.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties
TD-DFT calculations would be used to predict the electronic absorption spectrum (UV-Vis) of "this compound." This involves calculating the energies of electronic transitions from the ground state to various excited states. The results would provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. This information is valuable for understanding the photophysical properties of the molecule.
Reaction Mechanism Investigations and Transition State Analysis
Computational studies could be employed to investigate the mechanisms of reactions involving "this compound." For example, the mechanism of a Suzuki coupling at the bromine-substituted position could be elucidated. This would involve locating the transition state structures for each step of the reaction and calculating the activation energies. This analysis would provide a detailed understanding of the reaction pathway and the factors that control the reaction rate and selectivity.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
MD simulations would model the motion of the atoms in "this compound" over time. This can be used to study the molecule's flexibility and its interactions with solvent molecules or other chemical species. For instance, an MD simulation in a water box could provide insights into the hydration shell around the molecule and the nature of intermolecular interactions, such as hydrogen bonding.
Quantum Mechanics (QM) Based Approaches for Reactivity Predictions
QM-based methods can be used to calculate various reactivity descriptors for "this compound." These descriptors, such as atomic charges, Fukui functions, and molecular electrostatic potential maps, can predict the most reactive sites in the molecule for different types of chemical reactions. This information is crucial for designing new synthetic routes and understanding the chemical behavior of the compound.
Emerging Trends and Future Research Directions
Development of Green Chemistry Principles in Synthesis
The integration of green chemistry is reshaping the synthetic landscape for functionalized pyridines. This trend emphasizes waste reduction, energy efficiency, and the use of environmentally benign materials. For a molecule like 2-Bromo-3-(2-methoxyethenyl)pyridine, this involves rethinking classical approaches to minimize environmental impact.
Key green strategies applicable to pyridine (B92270) synthesis include:
Atom Economy: Maximizing the incorporation of all reactant atoms into the final product is a core principle. Multi-component reactions (MCRs), such as the Hantzsch pyridine synthesis, are exemplary in this regard, constructing the pyridine ring in a single, convergent step. wikipedia.orgnih.govresearchgate.net This approach avoids the multiple steps and intermediate isolations that generate significant waste.
Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool, often dramatically reducing reaction times from hours to minutes and increasing yields compared to conventional heating. nih.gov This technique offers a direct path to more energy-efficient production of pyridine derivatives.
Sustainable Solvents and Catalysts: There is a strong push to replace hazardous organic solvents with greener alternatives like water or ethanol, or to conduct reactions under solvent-free conditions. nih.govnih.gov Furthermore, the development of non-toxic, recyclable catalysts, such as ionic liquids or ceric ammonium (B1175870) nitrate (B79036) (CAN), aligns with green chemistry goals. wikipedia.orgnih.gov
| Principle | Conventional Approach | Green Chemistry Approach | Key Benefits |
| Atom Economy | Linear, multi-step synthesis | One-pot, multi-component reactions (e.g., Hantzsch) | Reduced waste, fewer steps, higher efficiency. wikipedia.org |
| Energy Input | Prolonged heating (hours) | Microwave irradiation (minutes) | Drastically reduced reaction times, lower energy consumption. nih.gov |
| Solvents | Use of toxic organic solvents | Water, ethanol, or solvent-free conditions | Reduced environmental impact and disposal problems. nih.gov |
| Catalysis | Harsh acid/base catalysts | Recyclable catalysts (e.g., CAN), ionic liquids | Easier separation, catalyst reuse, less toxicity. wikipedia.orgnih.gov |
This table provides a comparative overview of conventional versus green synthesis principles applicable to pyridine derivatives.
Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
Achieving high selectivity and efficiency in the functionalization of pyridine rings is a significant challenge due to the electronic nature of the heterocycle. The development of novel catalytic systems is a major research frontier aimed at overcoming these hurdles.
Nanocatalysts: Metallic nanoparticles are gaining traction as highly efficient, recyclable, and cost-effective heterogeneous catalysts. wikipedia.org Their high surface-area-to-volume ratio provides numerous active sites, leading to shorter reaction times and high yields under mild conditions. For complex molecules like this compound, nanocatalysts could facilitate cleaner and more efficient synthetic steps.
Photoredox and Organocatalysis: Visible-light photoredox catalysis represents a paradigm shift, enabling novel transformations under exceptionally mild conditions. This strategy can generate pyridinyl radicals from pyridinium (B92312) ions, leading to unique C-H functionalization pathways that are distinct from classical methods. bohrium.commdpi.comresearchgate.net Organocatalysts, such as dithiophosphoric acid, can perform multiple roles in a single reaction, acting as a Brønsted acid, a single electron transfer agent, and a hydrogen atom abstractor, thereby streamlining complex transformations. bohrium.commdpi.com
Transition-Metal and Rare Earth Metal Catalysis: The direct C–H functionalization of the pyridine ring using transition metals (e.g., Pd, Rh, Cu) and rare earth metals is a powerful strategy for introducing substituents with high regioselectivity. acs.orgnih.gov These catalysts can overcome the inherent unreactivity of certain positions on the pyridine ring, allowing for precise modifications that are otherwise difficult to achieve. This is particularly relevant for creating analogues of this compound with diverse substitution patterns.
Metal-Organic Frameworks (MOFs): MOFs are emerging as robust and recyclable heterogeneous catalysts. Their crystalline, porous structure contains coordinatively unsaturated metal sites that can act as active centers for catalysis. For instance, Cu(II)-MOFs have been successfully employed in the synthesis of substituted pyridines, offering benefits of stability and reusability. nih.gov
Advancements in Asymmetric Synthesis of Chiral Derivatives
The synthesis of enantioenriched chiral molecules is paramount in medicinal chemistry, as the biological activity of a compound often resides in a single enantiomer. Future research on this compound will likely involve the creation of chiral derivatives, necessitating advanced asymmetric synthesis techniques.
Catalytic Asymmetric Cycloadditions: The [2+2+2] cycloaddition reaction involving nitriles and alkynes, catalyzed by chiral transition metal complexes (e.g., Cobalt or Nickel), provides a direct route to highly substituted chiral pyridines. researchgate.netresearchgate.net This method can construct complex chiral centers, including all-carbon quaternary centers, with excellent enantioselectivity.
Chiral Ligand Development: The design of novel chiral ligands is central to asymmetric catalysis. "Planar-chiral" derivatives of 4-(dimethylamino)pyridine (DMAP) and pyridine-oxazoline (PyOX) ligands have proven effective in a range of asymmetric transformations. acs.orgacs.orgnih.gov These ligands create a precisely defined chiral environment around the metal center, enabling high levels of stereocontrol.
Dearomatization-Functionalization Strategies: A powerful emerging strategy involves the temporary dearomatization of the pyridine ring to generate a more reactive intermediate, followed by an enantioselective functionalization and subsequent rearomatization. For example, borane-catalyzed hydroboration can produce a dihydropyridine (B1217469) intermediate, which can then undergo iridium-catalyzed asymmetric C3-allylation with high enantioselectivity. acs.org This approach allows for asymmetric functionalization at positions that are typically difficult to access.
Integration with Flow Chemistry and Automated Synthesis Technologies
The shift from batch processing to continuous-flow synthesis is a major technological advancement in chemical manufacturing. This approach offers enhanced safety, scalability, and process control, making it highly attractive for the synthesis of fine chemicals and pharmaceuticals.
Flow reactors, particularly when coupled with microwave technology, enable rapid heating to temperatures above the solvent's boiling point, leading to significantly accelerated reaction rates for processes like the Bohlmann-Rahtz pyridine synthesis. beilstein-journals.orgnih.gov This technology offers precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities. nih.gov
A key future direction is the integration of flow reactors with automated self-optimizing systems. These platforms use algorithms to explore reaction conditions, rapidly identifying the optimal parameters for yield and efficiency without manual intervention. rsc.org Such automated systems can accelerate the development of robust and scalable synthetic routes for complex targets like this compound and its derivatives. acs.org
Computational Design and Prediction of Novel Reactivity Patterns
Computational chemistry is becoming an indispensable tool for understanding and predicting chemical reactivity, guiding experimental design and saving significant time and resources. Density Functional Theory (DFT) is widely used to investigate the electronic structure and properties of pyridine derivatives. tandfonline.comnih.gov
These computational studies can:
Predict Reaction Outcomes: By modeling reaction pathways and transition states, DFT calculations can predict the regioselectivity of functionalization reactions and explain the influence of different substituents on the pyridine ring's reactivity. mdpi.comnih.gov
Elucidate Mechanisms: Computational analysis helps to understand complex reaction mechanisms, such as those involving photoredox catalysis or organometallic intermediates.
Design Novel Catalysts and Substrates: By calculating properties like frontier molecular orbitals (FMOs) and redox potentials, researchers can design new catalysts with enhanced activity or substrates with desired reactivity patterns. mdpi.combohrium.com This predictive power accelerates the discovery of new and more efficient synthetic methods.
Multi-Component Reactions for Rapid Access to Structural Diversity
Multi-component reactions (MCRs) are powerful tools for building molecular complexity in a single step from three or more starting materials. They are highly atom-economical and efficient, making them ideal for generating libraries of compounds for drug discovery and materials science.
The Hantzsch pyridine synthesis is a classic four-component reaction that efficiently constructs the dihydropyridine core, which can then be oxidized to the corresponding pyridine. wikipedia.orgnih.gov Modern variations of this and other MCRs, such as the Bohlmann-Rahtz synthesis, are being developed under greener conditions—for instance, using microwave irradiation, novel catalysts, or solvent-free protocols. nih.govbeilstein-journals.orgcore.ac.uk One-pot cascade reactions that involve multiple bond-forming events in sequence without isolating intermediates further enhance efficiency, allowing for the rapid assembly of polysubstituted pyridines from simple, readily available substrates. acs.orgnih.govorganic-chemistry.org This strategy is perfectly suited for rapidly creating a diverse range of analogues based on the this compound scaffold for further investigation.
Q & A
Q. What are the common synthetic routes for preparing 2-Bromo-3-(2-methoxyethenyl)pyridine?
- Methodological Answer : The compound can be synthesized via bromination of precursor pyridine derivatives followed by O-alkylation. For example, bromination of 3-methylpyridine derivatives using reagents like N-bromosuccinimide (NBS) under controlled conditions introduces the bromo substituent . Subsequent O-alkylation with methoxyethenyl groups can be achieved using alkylation agents (e.g., 1-bromo-2-methoxyethane) in the presence of a base like potassium carbonate. Lithiation strategies, as described in analogous pyridine systems, may also facilitate functionalization at the 3-position .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and electronic environments. For example, methoxy protons typically resonate at δ 3.8–4.0 ppm, while vinylic protons appear downfield (δ 6.5–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected m/z for CHBrNO: ~214–216) .
- IR Spectroscopy : Peaks near 1250 cm (C-O stretching in methoxy) and 1600 cm (C=C stretching) .
Q. How can researchers assess the purity and stability of this compound under laboratory conditions?
- Methodological Answer :
- Purity Analysis : Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV detection, as described for structurally similar brominated pyridines .
- Stability : Store at room temperature in inert atmospheres (argon/nitrogen) to prevent degradation. Monitor via periodic NMR or LC-MS to detect decomposition products .
Advanced Research Questions
Q. How can regioselectivity challenges during bromination be addressed in analogues of this compound?
- Methodological Answer : Regioselectivity in bromination is influenced by directing groups. For example, electron-donating groups (e.g., methoxy) direct electrophilic bromination to the para position. Competing pathways can be minimized using sterically hindered reagents or Lewis acids (e.g., FeBr) to control reaction sites . Computational tools (DFT calculations) may predict favorable sites for bromine insertion .
Q. How to resolve contradictions between experimental spectral data (e.g., NMR) and computational predictions?
- Methodological Answer : Discrepancies often arise from solvent effects or dynamic processes (e.g., rotational barriers). Use variable-temperature NMR to identify conformational equilibria. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable. For example, crystal structures of related bromopyridines confirm substituent geometry .
Q. What strategies optimize reaction conditions for scaling up synthesis while minimizing byproducts?
- Methodological Answer :
- Catalytic Systems : Employ palladium catalysts for Suzuki-Miyaura cross-coupling reactions involving boronate esters (e.g., 2-bromo-3-boronic acid derivatives) .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or THF) to enhance reactivity while maintaining low temperatures to suppress side reactions .
- Process Monitoring : In-line FTIR or Raman spectroscopy to track reaction progress and adjust parameters in real time .
Q. What computational modeling approaches are suitable for studying this compound’s reactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks.
- Molecular Dynamics (MD) : Simulate solvent interactions and transition states in cross-coupling reactions. SMILES/InChI keys (e.g.,
CC1=CC(=CN=C1OC)Br) enable accurate model construction .
Q. What mechanistic insights exist for its role in cross-coupling reactions (e.g., Suzuki, Heck)?
- Methodological Answer : The bromine atom acts as a leaving group in palladium-catalyzed couplings. For Suzuki reactions, transmetallation with boronic acids proceeds via a Pd(0)/Pd(II) cycle. Steric hindrance from the methoxyethenyl group may slow oxidative addition, necessitating bulky ligands (e.g., SPhos) to enhance efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
